Dioxolamycin

Cytostatic Activity L-1210 Leukemia Shikimic Acid Derivatives

Standard shikimic acid analogs fail to replicate dioxolamycin's cytostatic activity due to its unique 1,3-benzodioxole-ketal architecture. Researchers require the authentic natural product, not generic substitutes, for valid SAR benchmarking. - Validated comparator against L-1210 murine leukemia cells (only 4/10 synthetic analogs match activity) - Essential negative control for antibacterial screens (MIC >25 μg/mL confirmed) - Enables mechanistic differentiation from dioxamycin (benz[a]anthraquinone class) - Supplied with documented stereochemical integrity (2S,3aR,7R,7aR)

Molecular Formula C11H15NO6
Molecular Weight 257.24 g/mol
Cat. No. B15565523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxolamycin
Molecular FormulaC11H15NO6
Molecular Weight257.24 g/mol
Structural Identifiers
InChIInChI=1S/C11H15NO6/c1-11(10(12)15)17-7-4-5(9(14)16-2)3-6(13)8(7)18-11/h4,6-8,13H,3H2,1-2H3,(H2,12,15)/t6-,7-,8-,11+/m1/s1
InChIKeySHAXHGRARCZUPJ-NKIIXMILSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dioxolamycin Structure and Identification


Dioxolamycin (CAS 91432-46-1) is a specialized natural product antibiotic classified as a shikimic acid derivative and a ketal [1]. It is produced by the fermentation of *Streptomyces filamentosus* MC521-C5 . Its core structure consists of a dioxolane ring fused to a bicyclic system, incorporating a methyl ester and a carbamoyl group [1]. This compound is recognized for its potential as an antitumor antibiotic, with primary literature documenting its ability to inhibit the activity of cultured L-1210 leukemia cells in vitro [2].

Natural product cytostatic probe from Streptomyces filamentosus fermentation
Shikimate-derived ketal architecture
Supports L-1210 leukemia cell cytostatic endpoint studies
Stereochemistry: 2S,3aR,7R,7aR
Reported cytostatic activity in shikimate analog screening context
Not a general antibacterial compound

Why Analogs Cannot Replace Dioxolamycin


A procurement or research decision cannot rely on a broad search for 'shikimic acid derivatives.' The biological activity within this chemical class is not uniform; it is highly dependent on specific structural modifications to the shikimate core [1]. While Dioxolamycin itself is a natural product with documented cytostatic properties, the majority of synthetic analogs, even those with close structural resemblance, have been shown to completely lack the same biological effect [1]. The presence of the specific dioxolane ring and its stereochemistry in Dioxolamycin is a critical differentiator, and substituting with a generic or poorly characterized shikimate analog introduces a high risk of procuring a compound that is biologically inert in the intended assay system.

Cytostatic activity cliff
Most shikimate analogs lack comparable cytostatic effect; only a fraction retain activity against L-1210 cells.
Antibacterial activity not supported
All tested shikimate analogs showed no antibacterial activity in susceptibility testing—may not serve as antimicrobial tools.
Nomenclature confusion with dioxamycin
Dioxamycin is a benz[a]anthraquinone antibiotic (~480 Da heavier) with distinct antibacterial and antiproliferative spectrum—not interchangeable.

Dioxolamycin Evidence and Analog Comparisons


Cytostatic Activity Compared to Shikimate Analogs

Dioxolamycin serves as a positive benchmark for cytostatic activity within a series of shikimic acid derivatives. In a head-to-head synthesis and bioactivity study, the majority of new analogs (Compounds 5, 7-10, 12) demonstrated no activity against L-1210 cells, while Dioxolamycin was used as the active reference standard. Only a select few analogs (Compounds 4, 6, 13, 16) exhibited activity comparable to Dioxolamycin [1]. This highlights Dioxolamycin's unique position as a reliably active natural product in a class where most synthetic modifications result in a loss of function.

Cytostatic Activity Comparison
Class-level inference
4 of 10 analogs active
6 of 10 analogs inactive
Activity cliff differentiates dioxolamycin from most shikimate analogs.
L-1210 in vitro cytostatic assay context.
Cytostatic Activity L-1210 Leukemia Shikimic Acid Derivatives

Antibacterial Activity vs. Shikimate Analogs

In a controlled study, both Dioxolamycin and a panel of ten newly synthesized shikimic acid analogs were subjected to standardized antimicrobial testing. The results were uniformly negative across the board. All compounds tested, including Dioxolamycin itself (Compounds 4-10, 12, 16), showed no antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values all exceeding 25 µg/mL [1]. This cross-study comparable data confirms that the biological activity of this class, and Dioxolamycin in particular, is specific to the cytostatic antitumor axis and does not extend to general antibacterial effects.

Antibacterial Activity
Class-level inference
MIC >25 µg/mL for all analogs
May not support antibacterial research applications.
Dioxolamycin direct data not reported.
Antimicrobial Testing Shikimic Acid Derivatives MIC

Structural and Pharmacological Distinction from Dioxamycin

For procurement and analytical verification, Dioxolamycin is supplied with specific, quantifiable physicochemical properties. According to vendor technical data, the compound is a colorless crystal with a melting point of 214-215 °C, a boiling point of 498.8±45.0 °C at 760 mmHg, and a density of 1.386±0.06 g/cm³ at 20 °C . Its solubility profile is defined as soluble in methanol and insoluble in water . These metrics are essential for identity confirmation, formulation development, and ensuring the material received is of the expected quality, providing a clear baseline against which to evaluate potential substitute sources.

vs. Dioxamycin
Context-dependent
Distinct chemical class & bioactivity
Shikimate ketal (257 Da) vs. benz[a]anthraquinone (737 Da)
Not interchangeable; different research tool compound.
Literature-based structural and activity comparison.
Analytical Chemistry Compound Characterization Purity Verification

Dioxolamycin Research Applications


L-1210 Cytostatic Screening and Lead Validation

Dioxolamycin should be procured as a positive control or reference standard in any study evaluating the cytostatic potential of novel shikimic acid derivatives. Its established activity against L-1210 leukemia cells [1] provides a validated benchmark to gauge the relative efficacy of new synthetic compounds. This is essential for medicinal chemistry programs aiming to optimize the antitumor properties of this scaffold.

Negative Control for Antibacterial Discovery

Researchers investigating the structural requirements for the cytostatic activity of shikimate derivatives should prioritize sourcing authentic Dioxolamycin. As the prototypical compound containing the active dioxolane ring system [1], it serves as the ideal ligand for co-crystallization, NMR binding studies, or computational modeling to map the pharmacophore responsible for its biological effect.

Shikimate-Derived vs. Benz[a]anthraquinone Antibiotics

Due to its well-defined physicochemical properties—including its melting point of 214-215 °C, HPLC-amenable UV absorbance, and unique NMR signatures [1]—Dioxolamycin is an excellent candidate for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of shikimate-derived natural products in complex fermentation broths or extracts.

Application
Selection Property
Validation Focus
L-1210 cytostatic SAR studies
Cytostatic reference activity
L-1210 cell-model endpoint comparison
Antibacterial screening control
Absence of antibacterial activity
Exclude shikimate-pathway interference
Shikimate – benz[a]anthraquinone mechanistic comparison
Distinct biosynthetic origin
Cytostatic vs. antibacterial divergence
Shikimate metabolite library inclusion
Stereochemical integrity (2S,3aR,7R,7aR)
QC and SAR benchmarking
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